Cas no 93267-05-1 (methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate)

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate structure
93267-05-1 structure
Nome del prodotto:methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
Numero CAS:93267-05-1
MF:C10H19NO4
MW:217.26216340065
MDL:MFCD27578336
CID:5087941

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate
    • (2S)-2-(tert-Butoxycarbonylamino)butanoic acid methyl ester
    • Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)
    • Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate (ACI)
    • (S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
    • MDL: MFCD27578336
    • Inchi: 1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
    • Chiave InChI: RFNZPQBRSIZDHQ-ZETCQYMHSA-N
    • Sorrisi: [C@@H](CC)(NC(=O)OC(C)(C)C)C(=O)OC

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 6
  • Complessità: 232
  • XLogP3: 1.2
  • Superficie polare topologica: 64.599

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1126267-1g
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
1g
$1115 2024-07-28
eNovation Chemicals LLC
Y1126267-500mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
500mg
$665 2024-07-28
eNovation Chemicals LLC
Y1126267-50mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
50mg
$240 2024-07-28
eNovation Chemicals LLC
Y1126267-500mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
500mg
$665 2025-02-24
eNovation Chemicals LLC
Y1126267-250mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
250mg
$455 2024-07-28
eNovation Chemicals LLC
Y1126267-5g
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
5g
$4475 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749514-1g
Methyl (s)-2-((tert-butoxycarbonyl)amino)butanoate
93267-05-1 98%
1g
¥3633.00 2024-04-25
eNovation Chemicals LLC
Y1126267-100mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
100mg
$340 2025-02-24
eNovation Chemicals LLC
Y1126267-100mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
100mg
$340 2024-07-28
eNovation Chemicals LLC
Y1126267-250mg
(S)-2-tert-Butoxycarbonylamino-butyric acid methyl ester
93267-05-1 95%
250mg
$455 2025-02-24

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Cuprous iodide Solvents: Diethyl ether ;  rt → -60 °C
1.2 Solvents: Diethyl ether ;  30 min, -60 °C
1.3 Solvents: Diethyl ether ;  5 h, -60 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Organocuprates in a novel synthesis of optically pure amino acids
Bajgrowicz, J. A.; El Hallaoui, A.; Jacquier, R.; Pigiere, C.; Viallefont, P., Tetrahedron, 1985, 41(10), 1833-43

Metodo di produzione 2

Condizioni di reazione
Riferimento
Synthesis and first applications of a new chiral auxiliary (tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate)
Studer, Armido; Hintermann, Tobias; Seebach, Dieter, Helvetica Chimica Acta, 1995, 78(5), 1185-206

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Riferimento
Peptide-based inhibitors of hepatitis C virus full-length NS3 (protease-helicase/NTPase): model compounds towards small molecule inhibitors
Oscarsson, Karin; Poliakov, Anton; Oscarson, Stefan; Danielson, U. Helena; Hallberg, Anders; et al, Bioorganic & Medicinal Chemistry, 2003, 11(13), 2955-2963

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Nickel Solvents: Ethanol
Riferimento
Approaches toward the total syntheses of astins A, B, and C
Jiang, Jianjun; Schumacher, Kelly K.; Joullie, Madeleine M.; Davis, Franklin A.; Reddy, Rajarathnam E., Tetrahedron Letters, 1994, 35(14), 2121-4

Metodo di produzione 5

Condizioni di reazione
Riferimento
On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding
Marcovici-Mizrahi, Dana; Gottlieb, Hugo E.; Marks, Vered; Nudelman, Abraham, Journal of Organic Chemistry, 1996, 61(24), 8402-8406

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
Riferimento
Preparation of peptide derivatives as HCV NS-3 serine protease inhibitors
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; 24 h, rt
Riferimento
Preparation of N-1 branched cycloalkyl substituted imidazo[4,5-c]quinoline as immune response modifiers for treatment infections and neoplastic diseases
, World Intellectual Property Organization, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Rhodium(1+), [P,P-bis(1,1-dimethylethyl)-N-[(S)-(1,1-dimethylethyl)methylphosphi… Solvents: Methanol ;  overnight, 3 bar, rt
Riferimento
MaxPHOS Ligand: PH/NH Tautomerism and Rhodium- Catalyzed Asymmetric Hydrogenations
Cristobal-Lecina, Edgar; Etayo, Pablo; Doran, Sean; Reves, Marc; Martin-Gago, Pablo; et al, Advanced Synthesis & Catalysis, 2014, 356(4), 795-804

Metodo di produzione 9

Condizioni di reazione
Riferimento
Lithium diorganocuprate reactions with L-serine derivatives
Bajrowicz, J. A.; El Hallaoui, A.; Jacquier, R.; Pigiere, C.; Viallefont, P., Tetrahedron Letters, 1984, 25(26), 2759-62

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Raw materials

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Preparation Products

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate Letteratura correlata

Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.